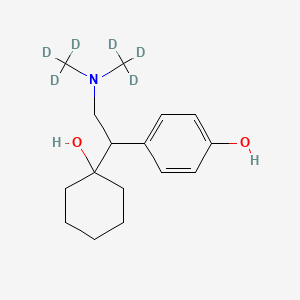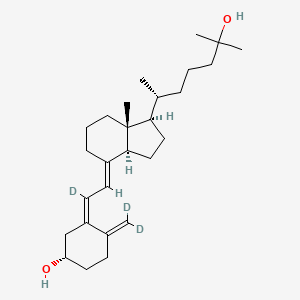
Umibecestat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Umibecestat, also known as CNP520, is an oral, small-molecule inhibitor of the aspartyl protease BACE . It was designed to reduce Aβ production to prevent or treat Alzheimer’s disease . It was developed by Novartis and is being jointly developed with Amgen .
Synthesis Analysis
Starting from lead compound 6, 5-amino-1,4-oxazine BACE1 inhibitors were optimized in order to improve potency, brain penetration, and metabolic stability . The insertion of a Me and a CF3 group at the 6-position of the 5-amino-1,4-oxazine led to the development of Umibecestat .Molecular Structure Analysis
The molecular structure of Umibecestat is represented in a 2D structure . The molecular formula is C19H15ClF7N5O2 .Chemical Reactions Analysis
Umibecestat shows dose-dependent effects on Aβ40 and a long duration of action in both rat brain and CSF . It also shows a > 75% reduction on Aβ40 and Aβ42 in CSF after dosing and returns slowly to baseline over the next 7 days .Physical And Chemical Properties Analysis
Umibecestat has a molecular weight of 513.80 . It is a synthetic organic compound .科学的研究の応用
Safety and Echocardiogram Effects : A pooled analysis of three randomized Phase I/IIa clinical trials, including 372 healthy subjects, confirmed that umibecestat does not have a clinically relevant effect on the QTc interval (a measure of heart rhythm), PR interval, QRS duration, or heart rate, even at supratherapeutic doses. This finding was endorsed by the US Food and Drug Administration (FDA) (Vormfelde et al., 2020).
Effectiveness in Alzheimer's Disease Prevention : Studies from the Alzheimer Prevention Initiative (API) Generation Program evaluated umibecestat, a BACE1 inhibitor, for its effectiveness in delaying the onset of Alzheimer's disease symptoms in APOE4 carriers. However, recruitment and treatment with umibecestat were terminated in July 2019 due to a signal of mild worsening in some cognitive function measures (Tariot et al., 2020).
Biomarker Phenotyping in Alzheimer's Disease : The API Generation Program also collected data from imaging and fluid biomarkers to evaluate the effectiveness of umibecestat and another treatment, CAD106. This study aimed to explore the relationships between various biomarkers and baseline characteristics of participants (Rouzade‐Dominguez et al., 2020).
Challenges in Alzheimer's Disease Drug Development : The discontinuation of umibecestat's development due to cognitive function worsening has cast a longer shadow on the prospects for BACE1 inhibitors in Alzheimer’s disease treatment. This aligns with the trend of failed trials in amyloid-modulating Alzheimer disease candidates, questioning the viability of this strategy for developing effective Alzheimer's therapeutics (Mullard, 2019).
Impact on Brain Volumes : Another study in the API Generation Program focused on the effects of umibecestat treatment and its discontinuation on hippocampal and whole-brain volumes. It examined whether BACE inhibitor-related brain shrinkage was apparent soon after treatment initiation, non-progressive, limited to amyloid-positive participants, and reversible following discontinuation (Reiman et al., 2020).
作用機序
特性
IUPAC Name |
N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBWFNMHDUTRH-DLBZAZTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1387560-01-1 |
Source


|
| Record name | Umibecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UMIBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]](/img/no-structure.png)






![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)
![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)